1-({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a benzyloxy group, an oxadiazole ring, and a tetrahydroquinazoline dione group. These groups could potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through condensation reactions or coupling reactions .Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of multiple rings. The oxadiazole and tetrahydroquinazoline rings are likely to contribute to the rigidity of the molecule .Chemical Reactions Analysis
The benzyloxy group in the compound could potentially undergo oxidation reactions . The oxadiazole ring might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any chiral centers. It’s likely to be a solid at room temperature .Scientific Research Applications
Synthesis and Characterization
This compound, along with its derivatives, has been the subject of extensive research aimed at synthesizing and characterizing novel chemical entities. For instance, Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety and evaluated their analgesic and anti-inflammatory activities, demonstrating the compound's potential in medicinal chemistry D. Dewangan, V. S. Verma, K. T. Nakhate, D. K. Tripathi, P. Kashyap, H. Dhongade, 2016. Similarly, Chau et al. (1982) contributed to the foundational chemistry by synthesizing substituted derivatives, highlighting the compound's versatility in chemical synthesis N. Chau, Y. Saegusa, Y. Iwakura, 1982.
Biological Activities
Research on 1-({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione has also explored its biological activities. The study by Dewangan et al. (2016) found that certain derivatives exhibit significant analgesic and anti-inflammatory effects, suggesting the potential for developing new therapeutic agents D. Dewangan et al., 2016. This aligns with the broader interest in quinazolinone and oxadiazole derivatives for their diverse pharmacological properties.
Applications in Sensing and Molecular Detection
Further research has explored the application of related compounds in sensing and molecular detection. For example, Zhang et al. (2020) developed reusable colorimetric and fluorescent chemosensors based on 1,8-naphthalimide derivatives for fluoride ion detection, showcasing the adaptability of this chemical framework in creating sensors Liang Zhang, Feng Zhang, L. Ding, Junkuo Gao, 2020.
Future Directions
Mechanism of Action
Target of Action
The compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. Compounds containing this ring have been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects . .
Mode of Action
Many oxadiazole derivatives are thought to exert their effects by interacting with various enzymes and receptors in the cell . The benzyloxy group might enhance the lipophilicity of the compound, potentially aiding its passage through cell membranes.
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Given the biological activities associated with oxadiazole derivatives, it could potentially influence pathways related to inflammation, cell proliferation, or microbial growth .
Result of Action
Based on the activities of similar compounds, potential effects could include inhibition of microbial growth or reduction of inflammation or tumor growth .
Properties
IUPAC Name |
1-[[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N4O4/c1-2-16-30-26(32)20-12-6-8-14-22(20)31(27(30)33)17-24-28-25(29-35-24)21-13-7-9-15-23(21)34-18-19-10-4-3-5-11-19/h3-15,20H,2,16-18H2,1H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLJCTWPWUGUDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=CC=C4OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N4O4+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.